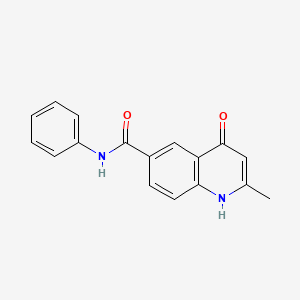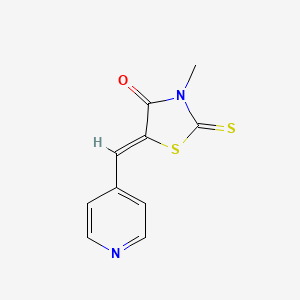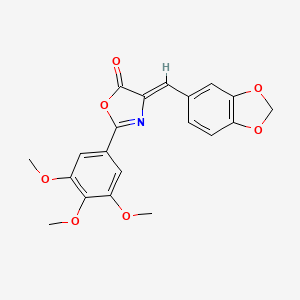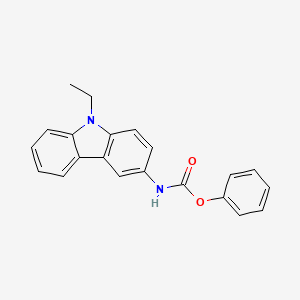
3-(4-hydroxy-2-methylphenyl)-2-mercapto-4(3H)-quinazolinone
Overview
Description
3-(4-hydroxy-2-methylphenyl)-2-mercapto-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C15H12N2O2S and its molecular weight is 284.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.06194880 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Compounds derived from quinazolinone, including 3-(4-hydroxy-2-methylphenyl)-2-mercapto-4(3H)-quinazolinone, have been explored for their potential as corrosion inhibitors. For instance, quinazolinone derivatives have shown significant efficacy in preventing mild steel corrosion in acidic media, demonstrating the potential of these compounds in industrial applications to protect metals against corrosion. The inhibition efficiencies of these compounds can reach up to 96%, indicating their high effectiveness as corrosion inhibitors (Errahmany et al., 2020).
Analgesic Activity
Quinazolinone compounds have also been reported to possess notable analgesic activities. Specifically, derivatives such as 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one have exhibited significant analgesic effects in preclinical studies, offering potential therapeutic options for pain management (Osarodion, 2023).
Antimicrobial Activity
Quinazolinone-based compounds, including those with mercaptoacetic acid arylidenehydrazides, have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These studies highlight the potential of quinazolinone derivatives in developing new antimicrobial agents, although some derivatives may exhibit varying degrees of activity against different microorganisms (Gürsoy & Ünal, 2005).
Hypolipidemic Activities
Quinazolinone derivatives have been found to exhibit hypolipidemic activities, potentially aiding in the management of lipid disorders. For example, certain derivatives can significantly lower triglyceride and total cholesterol levels, offering a basis for developing new lipid-lowering medications (Kurogi et al., 1996).
Fluorescent Chemical Sensing
Quinazolinone derivatives have been utilized as fluoroionophores for sensitive optochemical sensors, especially for detecting metal ions like Fe3+. These compounds can block excited state intramolecular proton transfer reactions, leading to a decrease in fluorescence intensity upon metal ion binding. This property makes them valuable in the development of new sensors for environmental monitoring and analysis (Zhang et al., 2007).
Antioxidant Properties
Quinazolinone scaffolds have been explored for their antioxidant properties, with certain derivatives showing significant activity. These findings suggest the utility of quinazolinone derivatives in combating oxidative stress-related diseases and conditions, further emphasizing the diverse biological activities of these compounds (Mravljak et al., 2021).
Properties
IUPAC Name |
3-(4-hydroxy-2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-9-8-10(18)6-7-13(9)17-14(19)11-4-2-3-5-12(11)16-15(17)20/h2-8,18H,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAJJBYBHFNKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B4587171.png)
![N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B4587183.png)
![N-(4-chloro-3-nitrophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4587201.png)
![N-cyclohexyl-N'-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}urea](/img/structure/B4587206.png)
![2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B4587217.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4587218.png)
![2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl 4-methylpiperidine-1-carbodithioate](/img/structure/B4587233.png)




amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4587272.png)
![2-(2-ethoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4587276.png)

